molecular formula C9H12N2O2 B6614639 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 856257-22-2

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B6614639
CAS No.: 856257-22-2
M. Wt: 180.20 g/mol
InChI Key: HYJXAJDVJUSMBI-UHFFFAOYSA-N
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Description

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with a carboxylic acid group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism to yield stable 1H-indazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, indazole derivatives have been shown to inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
  • tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 3-Bromo-4,5,6,7-tetrahydro-1H-indazole

Uniqueness

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the presence of both a methyl group at the 6-position and a carboxylic acid group at the 3-position. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXAJDVJUSMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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